molecular formula C18H22ClN3 B1270110 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine CAS No. 861211-43-0

1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B1270110
CAS No.: 861211-43-0
M. Wt: 315.8 g/mol
InChI Key: VNJFRVCGHPNPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Classification Systems

The systematic IUPAC name 1-[(6-chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine reflects its structural features:

  • Positional numbering : The piperazine ring is numbered such that the pyridinylmethyl group occupies position 1, and the dimethylphenyl group occupies position 4.
  • Substituent descriptors :
    • 6-chloro-3-pyridinyl: A pyridine ring with chlorine at carbon 6.
    • 2,6-dimethylphenyl: A benzene ring with methyl groups at carbons 2 and 6.

Classification :

Category Description
Piperazine derivatives Core six-membered ring with two nitrogen atoms
Disubstituted piperazines Modifications at both N1 and N4 positions
Arylpiperazines Aromatic substituents on nitrogen atoms

This compound falls under both arylpiperazines and heteroarylpiperazines due to its phenyl and pyridinyl groups.

Position in the Chemical Taxonomy of Piperazine Compounds

The compound occupies a unique niche in piperazine taxonomy due to its dual aromatic substitutions:

Taxonomic hierarchy :

  • Parent structure : Piperazine (C₄H₁₀N₂)
  • First-order modification : N1-(pyridinylmethyl) substitution
  • Second-order modification : N4-(dimethylphenyl) substitution

Key structural comparisons :

Compound Class N1 Substituent N4 Substituent Example Drug
Monoarylpiperazines Pyridinylmethyl Hydrogen Vortioxetine
Diarylpiperazines Phenyl Phenyl Avapritinib
This compound Pyridinylmethyl 2,6-Dimethylphenyl N/A (Research compound)

The 2,6-dimethylphenyl group confers steric hindrance, while the chloro-pyridinyl moiety enhances π-π stacking potential.

Structural Significance within Pyridinylmethyl-Substituted Piperazines

The compound’s architecture demonstrates three critical design principles:

  • Electronic modulation :

    • The electron-withdrawing chlorine atom on the pyridine ring increases the compound’s polarity, potentially improving aqueous solubility.
    • Methyl groups on the phenyl ring donate electrons, creating a balance between lipophilicity and solubility.
  • Stereoelectronic effects :

    • The meta-chlorine position on pyridine avoids steric clashes with the piperazine ring, as evidenced by crystallographic studies of analogous structures.
    • The 2,6-dimethyl configuration on phenyl prevents free rotation, locking the aromatic ring into a planar conformation favorable for receptor binding.
  • Conformational rigidity :

    • Molecular modeling of similar compounds shows that the pyridinylmethyl group restricts piperazine ring puckering, favoring a chair conformation.

Comparative analysis of pyridinylmethyl piperazines :

Feature This Compound 1-(6-Chloropyridin-3-yl)piperazine 1-(2-Chloro-6-methylpyridin-4-yl)piperazine
N1 Substituent Pyridinylmethyl Pyridinyl Pyridinyl
N4 Substituent 2,6-Dimethylphenyl Hydrogen Hydrogen
Molecular Weight (g/mol) 341.86 183.63 211.69
Predicted LogP* 3.2 1.8 2.4

*Calculated using PubChem data.

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4-(2,6-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3/c1-14-4-3-5-15(2)18(14)22-10-8-21(9-11-22)13-16-6-7-17(19)20-12-16/h3-7,12H,8-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJFRVCGHPNPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-(2,6-Dimethylphenyl)piperazine

A direct method involves reacting 4-(2,6-dimethylphenyl)piperazine with 6-chloro-3-pyridinylmethyl chloride. This reaction proceeds via an SN2 mechanism in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The solvent system typically includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance nucleophilicity.

Example Protocol:

  • Reagents: 4-(2,6-Dimethylphenyl)piperazine (1.0 eq), 6-chloro-3-pyridinylmethyl chloride (1.2 eq), K₂CO₃ (2.5 eq), DMF (anhydrous).
  • Conditions: Stir at 80°C for 12–16 hours under nitrogen.
  • Workup: Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, 5% methanol in dichloromethane).

Intermediate-Based Synthesis

Alternative routes synthesize the compound through intermediates like N-(2,6-dimethylphenyl)-1-piperazine acetamide. For instance, [(2,6-dimethylphenyl)aminocarbonylmethyl]-chloride reacts with piperazine derivatives under controlled conditions.

Key Steps:

  • Formation of N-(2,6-Dimethylphenyl)acetamide Intermediate:
    Piperazine reacts with N-chloroacetyl-2,6-xylidine in aqueous HCl (1:1 molar ratio) at 80°C. The adduct is filtered, and the filtrate neutralized to isolate the intermediate.
  • Substitution with Chloropyridinylmethyl Group:
    The intermediate undergoes nucleophilic displacement with 6-chloro-3-pyridinylmethanol in toluene, catalyzed by NaI. The product is crystallized using ethanol.

Industrial-Scale Production and Optimization

Industrial protocols prioritize cost-effectiveness, yield, and minimal impurity profiles. Continuous flow reactors and automated systems are employed to maintain consistency.

Solvent and Catalyst Selection

  • Solvents: DMF and toluene are preferred for their high boiling points and compatibility with alkylation reactions.
  • Catalysts: Sodium iodide (NaI) enhances reaction rates in substitution steps by participating in a halide exchange mechanism.

Molar Ratios and Yield Optimization

Excess piperazine (up to 6 eq) ensures complete conversion of the electrophilic reagent, reducing dimerization byproducts. For example, a 3:1 molar ratio of piperazine to N-chloroacetyl-2,6-xylidine achieves >85% yield of the intermediate.

Table 1: Comparative Analysis of Synthetic Conditions

Parameter Laboratory-Scale Method Industrial-Scale Method
Solvent DMF Toluene/Water
Temperature (°C) 80 60–90
Reaction Time (h) 16 5–24
Molar Ratio (Piperazine) 1.2:1 3:1
Yield (%) 78 89

Purification and Analytical Validation

Chromatographic Purification

Crude products are purified using silica gel chromatography with gradient elution (methanol:dichloromethane). High-performance liquid chromatography (HPLC) ensures residual impurities (e.g., unreacted piperazine) remain below 0.5%.

HPLC Parameters:

  • Column: C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm

Crystallization Techniques

Recrystallization from ethanol or methanol yields high-purity (>99%) product. Hydrochloride salt formation is avoided unless specified, as the free base is typically preferred for further applications.

Challenges and Mitigation Strategies

Byproduct Formation

Dimerization of piperazine or incomplete substitution generates impurities. Strategies include:

  • Using excess piperazine (3–6 eq).
  • Adding radical inhibitors like BHT (butylated hydroxytoluene) during prolonged reactions.

Moisture Sensitivity

Reagents like 6-chloro-3-pyridinylmethyl chloride are hygroscopic. Reactions are conducted under anhydrous conditions with molecular sieves.

Chemical Reactions Analysis

1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine has found applications in various scientific research fields:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Studies: The compound is used in studies exploring its interaction with biological targets such as receptors and enzymes.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors in the central nervous system, leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and efficacy in modulating receptor activity.

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs.
  • Dimethylphenyl Group: The 2,6-dimethylphenyl substituent is structurally analogous to HBK15’s 2-chloro-6-methylphenoxy group, which is critical for alpha-1 adrenoceptor selectivity (Ki = 2.1–13.1 nM) . This suggests the target compound may share receptor-binding profiles.
  • Chlorine Positioning : Chlorine at the pyridine’s 6-position (target compound) vs. phenyl 2-position (HBK15) may alter steric and electronic interactions, affecting receptor affinity .

Pharmacological and Functional Comparisons

Alpha-Adrenoceptor Affinity

Compounds with 2,6-dimethyl or 2-chloro-6-methyl substituents exhibit strong alpha-1 adrenoceptor antagonism:

  • HBK4 : Ki = 2.4 nM, 142-fold selectivity for alpha-1 over alpha-2 receptors .
  • HBK5 : Ki = 2.1 nM, 61-fold selectivity .
    The target compound’s 2,6-dimethylphenyl group may confer similar selectivity, though its pyridinylmethyl substituent could modulate binding kinetics.

Antioxidant Activity

Piperazines with phenoxyethyl groups (e.g., 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine) enhance superoxide dismutase (SOD) activity and total antioxidant capacity (TAC) in vitro . Chlorine substitution (as in the target compound) may reduce antioxidant efficacy compared to methyl groups .

Serotonin and Dopaminergic Activity

Buspirone analogues with pyrimidinyl-piperazine moieties (e.g., compound 32) show anxiolytic activity via serotonin receptor agonism . The target compound’s pyridine ring may similarly engage serotonin or dopamine receptors, though direct evidence is lacking.

Biological Activity

1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine, with the CAS number 861211-43-0, is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a piperazine core substituted with a chlorinated pyridine and a dimethylphenyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C₁₈H₂₂ClN₃
  • Molecular Weight : 315.84 g/mol
  • Melting Point : 100–102 °C
PropertyValue
Molecular FormulaC₁₈H₂₂ClN₃
Molecular Weight315.84 g/mol
Melting Point100–102 °C

The biological activity of this compound primarily involves its interaction with various biological targets, including neurotransmitter receptors and kinases. Compounds with similar structures often exhibit activity against serotonin receptors and may influence dopaminergic pathways, which are critical in treating psychiatric disorders.

Pharmacological Studies

Recent studies have explored the compound's effects on different cellular models:

  • Antidepressant Activity : In animal models, derivatives of piperazine have shown promise in alleviating depressive symptoms by modulating serotonin levels. The specific role of this compound in serotonin receptor binding is an area of ongoing investigation.
  • Antitumor Activity : Research indicates potential cytotoxic effects against cancer cell lines, suggesting that the compound may inhibit cell proliferation through apoptosis induction.
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Preliminary data suggest it may act as a selective inhibitor, impacting pathways critical for tumor growth.

Case Studies

A few notable studies include:

  • Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry investigated various piperazine derivatives, including this compound, demonstrating significant antidepressant-like effects in rodent models through enhanced serotonergic transmission .
  • Antitumor Activity Assessment : In vitro assays conducted on human cancer cell lines revealed that this compound could reduce cell viability significantly at micromolar concentrations, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the piperazine ring and substituents affect biological activity:

Substituent PositionModification TypeEffect on Activity
6-ChloroHalogenationIncreased potency against certain receptors
2,6-DimethylAlkylationEnhanced lipophilicity and receptor binding

Q & A

Q. How is 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine synthesized, and what analytical methods confirm its structure?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with nitration and substitution of pyridine derivatives. For example, pyridin-2-amine is converted to pyridin-2-ol, followed by nitration and subsequent substitution with piperazine . Structural confirmation is achieved via elemental analysis (e.g., carbon, hydrogen, nitrogen content) and spectral techniques such as 1H^1H-NMR and 13C^{13}C-NMR to verify the positions of substituents on the piperazine and aromatic rings . Mass spectrometry further validates molecular weight and fragmentation patterns.

Q. What are the primary toxicological considerations when handling this compound in laboratory settings?

  • Methodological Answer : While the compound exhibits low systemic toxicity due to structural modifications like β-cyclodextran inclusion , safety protocols must address localized hazards. Skin corrosion/irritation (Category 2) and eye damage (Category 2A) are documented for similar piperazine derivatives. Researchers should use PPE (gloves, goggles), fume hoods for aerosol control, and follow spill management protocols outlined in safety data sheets . Acute toxicity studies for analogous compounds suggest limited respiratory risks under proper ventilation .

Advanced Research Questions

Q. How do structural modifications of the piperazine ring influence the biological activity of derivatives like this compound?

  • Methodological Answer : Substituent position and electronic properties critically modulate activity. For example:
  • Electron-donating groups (e.g., hydroxyethyl) at the 3rd position of aromatic rings reduce DPP-IV inhibitory activity, while bulky groups (e.g., cyano) enhance binding affinity .
  • In anticancer research, saturated alkane substituents on piperazine improve cytotoxicity by 10-fold compared to unmodified analogs, as shown in SAR studies of Streptomyces-derived compounds .
  • Substitution patterns (e.g., para-fluorine vs. ortho-fluorine on phenyl rings) alter P2X7 receptor antagonism by up to 3-fold, highlighting the need for precise regiochemical control .

Q. What methodological approaches are used to evaluate the antiplatelet activity of piperazine derivatives, and how do results compare with computational predictions?

  • Methodological Answer : Experimental antiplatelet activity is assessed via platelet aggregation assays (e.g., using ADP or collagen as agonists) and thromboxane B2B_2 inhibition measurements. Computational predictions, such as molecular docking and QSAR modeling, correlate substituent electronegativity with activity. For example, β-cyclodextran-modified derivatives show reduced experimental activity despite high computational predictions, suggesting steric hindrance impacts bioavailability . Discrepancies between in silico and in vitro data necessitate iterative refinement of force field parameters in docking simulations.

Q. In the context of anticancer research, how do substituents on the piperazine moiety affect cytotoxic activity and apoptosis induction?

  • Methodological Answer : Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., MDA-MB-231), with IC50_{50} values linked to substituent hydrophobicity. Piperazine derivatives with saturated alkane chains (e.g., 1g) induce S-phase cell cycle arrest and apoptosis via caspase-3/7 activation, confirmed by flow cytometry and Annexin V staining . Positional effects are critical: 4-methylpiperazine derivatives show 5-fold higher PLpro inhibitory activity (IC50_{50} <0.015 μM) than 2- or 3-methyl analogs in antiviral studies .

Q. How does the protonation state of piperazine derivatives influence their molecular recognition in biological systems, such as G-quadruplex DNA binding?

  • Methodological Answer : Protonation at physiological pH enhances electrostatic interactions with negatively charged DNA grooves. For naphthalene diimide-piperazine hybrids, protonated piperazine arms form hydrogen bonds with G4-quartets, increasing binding affinity by 20% compared to neutral analogs. Experimental pKa determination (via Sirius T3 platform) and molecular dynamics simulations confirm that protonation stabilizes ligand-DNA complexes .

Q. What challenges exist in optimizing the piperazine scaffold for CNS-targeted therapeutics, and how are SAR studies applied to overcome them?

  • Methodological Answer : Key challenges include balancing blood-brain barrier (BBB) penetration with target selectivity. Piperazine’s conformational flexibility allows optimization of logP values (<3) and polar surface area (<60 Ų) for CNS uptake. In antidepressants, substituents like trifluoromethyl groups enhance serotonin reuptake inhibition by 50% while reducing off-target binding to histamine receptors . Advanced SAR strategies involve CoMFA models to predict substituent effects on 5-HT7_{7} receptor binding, as demonstrated in 99mTc-labeled radioligand studies .

Key Research Recommendations

  • Prioritize regiochemical precision in piperazine substitution to optimize target engagement.
  • Combine computational (e.g., MoKa pKa prediction ) and experimental methods to resolve discrepancies in activity predictions.
  • Explore β-cyclodextran derivatives to mitigate toxicity while retaining bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.